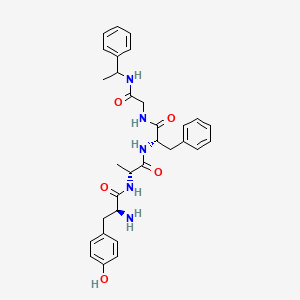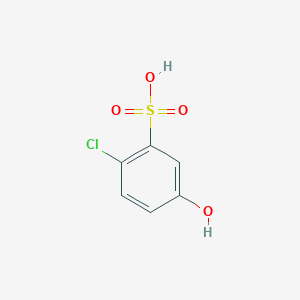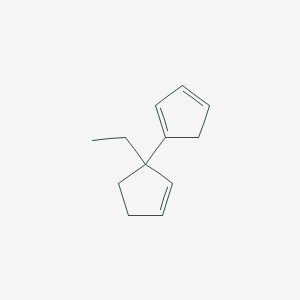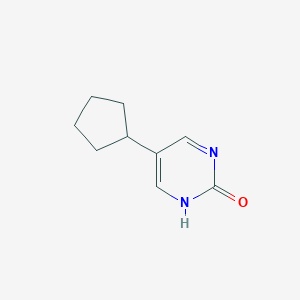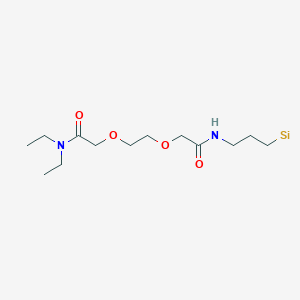![molecular formula C11H13ClO2 B14367365 4-[(2-Chlorophenyl)methoxy]butan-2-one CAS No. 90033-51-5](/img/structure/B14367365.png)
4-[(2-Chlorophenyl)methoxy]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chlorophenyl)methoxy]butan-2-one is an organic compound that features a chlorophenyl group attached to a butanone backbone via a methoxy linkage
準備方法
The synthesis of 4-[(2-Chlorophenyl)methoxy]butan-2-one typically involves the reaction of 2-chlorophenol with 4-chlorobutan-2-one in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the methoxy group is introduced to the butanone backbone . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize yield and efficiency.
化学反応の分析
4-[(2-Chlorophenyl)methoxy]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, often with halogenating agents like N-bromosuccinimide (NBS).
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield phenolic derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-[(2-Chlorophenyl)methoxy]butan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
作用機序
The mechanism of action of 4-[(2-Chlorophenyl)methoxy]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methoxy and butanone groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
4-[(2-Chlorophenyl)methoxy]butan-2-one can be compared with similar compounds such as:
4-(4-Methoxyphenyl)butan-2-one: This compound has a methoxy group on the phenyl ring instead of a chloro group, which affects its reactivity and biological activity.
4-(2-Bromophenyl)methoxy]butan-2-one: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties due to the larger atomic size and different electronegativity.
4-(2-Chlorophenyl)butan-2-one:
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
特性
CAS番号 |
90033-51-5 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC名 |
4-[(2-chlorophenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)6-7-14-8-10-4-2-3-5-11(10)12/h2-5H,6-8H2,1H3 |
InChIキー |
GHPYIOGLMHRMJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCOCC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


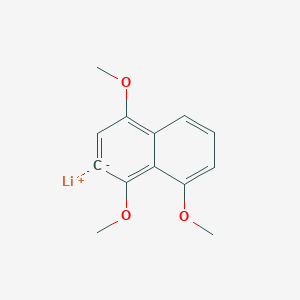


![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
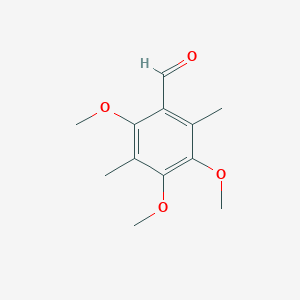
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
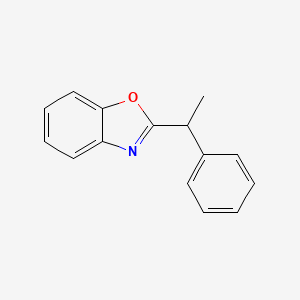
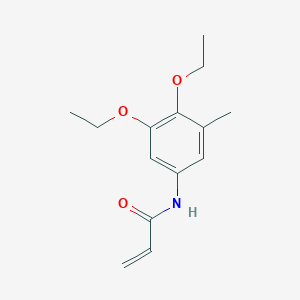
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
